molecular formula C20H23N5O3 B5634621 3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methyl-3-phenylpiperazin-1-yl)propan-1-one

3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methyl-3-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B5634621
M. Wt: 381.4 g/mol
InChI Key: KXWMVNRCOUIHDJ-UHFFFAOYSA-N
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Description

3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methyl-3-phenylpiperazin-1-yl)propan-1-one is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methyl-3-phenylpiperazin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methyl-3-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methyl-3-phenylpiperazin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methyl-3-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing imidazole rings, known for their broad range of biological activities.

    Oxazole Derivatives: Compounds with oxazole rings, used in medicinal chemistry for their therapeutic potential.

    Piperazine Derivatives: Compounds featuring piperazine rings, widely used in pharmaceuticals.

Uniqueness

3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methyl-3-phenylpiperazin-1-yl)propan-1-one is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.

Properties

IUPAC Name

3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methyl-3-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14-12-16(23-28-14)20-22-21-18(27-20)8-9-19(26)25-11-10-24(2)17(13-25)15-6-4-3-5-7-15/h3-7,12,17H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWMVNRCOUIHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NN=C(O2)CCC(=O)N3CCN(C(C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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